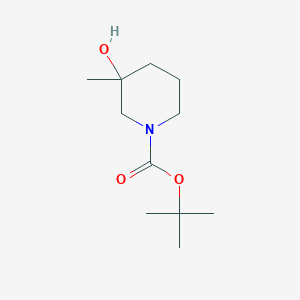

Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-6-11(4,14)8-12/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWAIZZOPVWORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726246 | |

| Record name | tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104083-27-3 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-3-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104083-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a valuable substituted piperidine building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature and patents, ensuring scientific integrity and reproducibility.

Introduction

Substituted piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a hydroxyl group and a methyl group at the 3-position of the piperidine ring, as in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, provides a chiral center and versatile functional handles for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at other positions of the molecule. This guide will focus on a robust and widely applicable synthetic strategy: the Grignard reaction of a methylmagnesium halide with the readily accessible precursor, N-Boc-3-piperidone.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, N-Boc-3-piperidone. The second step is the core transformation: the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of N-Boc-3-piperidone to furnish the desired tertiary alcohol.

Caption: Overall synthetic workflow for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

Part 1: Synthesis of the Key Intermediate: N-Boc-3-piperidone

The synthesis of N-Boc-3-piperidone is a critical prerequisite for the subsequent Grignard reaction. A reliable method starts from 3-hydroxypyridine, as detailed in the following multi-step procedure.

Experimental Protocol: Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

This protocol is adapted from a method described in a patent by Wuxi AppTec (Shanghai) Co., Ltd.[1].

Step 1a: Synthesis of N-Benzyl-3-hydroxypyridinium salt

-

In a suitable reaction vessel, dissolve 3-hydroxypyridine in an organic solvent such as methanol or ethanol.

-

Add benzyl bromide to the solution. The molar ratio of 3-hydroxypyridine to benzyl bromide is typically 1:1 to 1:1.1.[1]

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, N-benzyl-3-hydroxypyridinium salt, often precipitates from the solution and can be collected by filtration.

Step 1b: Reduction to N-Benzyl-3-hydroxypiperidine

-

Suspend the N-benzyl-3-hydroxypyridinium salt in an organic solvent like methanol or ethanol.

-

Add sodium borohydride (NaBH₄) portion-wise to the suspension. A molar ratio of the pyridinium salt to sodium borohydride of 1:2 to 1:2.5 is recommended.[1]

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Work up the reaction by quenching with water, followed by extraction with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine.

Step 1c: Boc Protection and Debenzylation to N-Boc-3-hydroxypiperidine

-

Dissolve the N-benzyl-3-hydroxypiperidine in methanol.

-

Add a palladium on carbon (Pd/C) catalyst (typically 10% w/w).

-

To this mixture, add di-tert-butyl dicarbonate (Boc₂O).

-

The reaction is carried out under a hydrogen atmosphere.

-

After the reaction is complete, filter off the Pd/C catalyst.

-

The filtrate is concentrated, and the residue is worked up by dissolving in an appropriate organic solvent and washing with aqueous solutions to remove impurities.

-

Drying and concentration of the organic phase yield N-Boc-3-hydroxypiperidine.

Step 1d: Oxidation to N-Boc-3-piperidone

-

Dissolve N-Boc-3-hydroxypiperidine in a suitable organic solvent such as dichloromethane.

-

A common and efficient method for this oxidation is the Swern oxidation, which utilizes a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (e.g., -78 °C), followed by the addition of an organic base like triethylamine.[1]

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product can be purified by crystallization or column chromatography to afford pure N-Boc-3-piperidone. A patent describes crystallization from petroleum ether at 0-5 °C to yield the product with a purity of ≥98%.[1]

| Parameter | Value | Reference |

| Overall Yield | >42% | [1] |

| Purity | >98% | [1] |

Part 2: Core Directive - Synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate via Grignard Reaction

The cornerstone of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming reaction. The nucleophilic carbon of the methylmagnesium halide attacks the electrophilic carbonyl carbon of N-Boc-3-piperidone.

Mechanism of the Grignard Reaction

The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), possesses a highly polar carbon-magnesium bond, rendering the methyl group strongly nucleophilic. The carbonyl group of the N-Boc-3-piperidone features an electrophilic carbon atom due to the electronegativity of the oxygen atom. The reaction proceeds via a nucleophilic attack of the methyl group on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Caption: Simplified mechanism of the Grignard reaction.

Experimental Protocol: Grignard Reaction

The following is a generalized protocol based on established procedures for Grignard reactions with piperidinones.

Materials and Reagents:

-

N-Boc-3-piperidone

-

Methylmagnesium bromide (typically a 3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., ethyl acetate/heptane or ethyl acetate/hexanes)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-3-piperidone in anhydrous THF or Et₂O.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. An excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is generally used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate can be purified by flash column chromatography on silica gel. A common eluent system for similar compounds is a gradient of ethyl acetate in heptane or hexanes.[2]

| Parameter | Value |

| Purification Method | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate/Heptane (or Hexanes) Gradient |

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet), the piperidine ring protons, and the hydroxyl proton (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the Boc group, the carbons of the piperidine ring, and the methyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a well-established process that relies on the robust and predictable Grignard reaction. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs.

References

Sources

- 1. View of Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [jart.icat.unam.mx]

- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the compound's structural features through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the underlying principles and experimental considerations that ensure data integrity and facilitate unambiguous structural confirmation.

Molecular Structure and Overview

tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS No. 1104083-27-3) possesses a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . The structure features a piperidine ring substituted with a tertiary alcohol at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This combination of a chiral center (at the C3 position) and the sterically demanding Boc group imparts specific conformational and spectroscopic characteristics that will be explored herein.

Caption: Molecular structure of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

The following is a generalized protocol for the acquisition of high-quality NMR data. The choice of a high-field spectrometer (500 MHz for ¹H) is crucial for achieving optimal signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak. Tetramethylsilane (TMS) serves as the internal standard for chemical shift referencing (0 ppm), ensuring data comparability across different instruments.

Step-by-Step Methodology:

-

Sample Preparation: Approximately 5-10 mg of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is dissolved in 0.6-0.7 mL of CDCl₃. The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed on the sample to ensure a homogeneous magnetic field and optimal spectral resolution.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule.

Table 1: ¹H NMR Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | Piperidine Ring H |

| 3.73 – 3.63 | m | 2H | Piperidine Ring H |

| 3.40 – 3.26 | m | 2H | Piperidine Ring H |

| 1.99 – 1.73 | m | 4H | Piperidine Ring H |

| 1.67 – 1.48 | m | 3H | Piperidine Ring H |

| 1.46 | s | 9H | tert-butyl H |

| 1.45 – 1.32 | m | 1H | Piperidine Ring H |

Data sourced from Macmillan Group, Princeton University. [1]

Interpretation:

-

The tert-butyl Protons (1.46 ppm): The most prominent signal in the spectrum is the sharp singlet at 1.46 ppm, integrating to 9 protons. This is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The singlet nature arises from the absence of adjacent protons for coupling.

-

The Piperidine Ring Protons (3.87 - 1.32 ppm): The protons on the piperidine ring appear as a series of complex multiplets in the region between 3.87 and 1.32 ppm. This complexity is due to several factors:

-

Diastereotopicity: The presence of a stereocenter at C3 renders the methylene protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

-

Conformational Rigidity: The bulky tert-butyl group can restrict the conformational flexibility of the piperidine ring, leading to distinct axial and equatorial proton environments.

-

Overlapping Signals: The chemical shifts of these protons are similar, leading to overlapping multiplets that are difficult to assign without further 2D NMR experiments (like COSY and HSQC). The downfield signals (3.87 - 3.26 ppm) are likely associated with the protons on the carbons adjacent to the nitrogen (C2 and C6) due to the electron-withdrawing effect of the nitrogen atom.

-

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (126 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C=O (Boc) |

| 79.3 | Quaternary C (Boc) |

| 62.8 | C3 (C-OH) |

| 56.9 | Piperidine Ring C |

| 46.4 | Piperidine Ring C |

| 31.0 | Piperidine Ring C |

| 30.6 | Piperidine Ring C |

| 29.3 | Piperidine Ring C |

| 28.7 | tert-butyl CH₃ |

| 23.6 | C3-CH₃ |

Data sourced from Macmillan Group, Princeton University. [1]

Interpretation:

-

Carbonyl Carbon (155.0 ppm): The signal at 155.0 ppm is characteristic of the carbonyl carbon of the carbamate (Boc) group.

-

Quaternary Carbons (79.3 and 62.8 ppm): The signal at 79.3 ppm corresponds to the quaternary carbon of the tert-butyl group. The signal at 62.8 ppm is assigned to the C3 carbon, which is also a quaternary carbon bearing the hydroxyl and methyl groups. Its downfield shift is due to the electronegative oxygen atom.

-

Piperidine Ring Carbons: The signals between 56.9 and 29.3 ppm are attributed to the carbons of the piperidine ring. The specific assignment of these peaks would require 2D NMR data.

-

tert-butyl Methyl Carbons (28.7 ppm): The signal at 28.7 ppm represents the three equivalent methyl carbons of the tert-butyl group.

-

C3-Methyl Carbon (23.6 ppm): The signal at 23.6 ppm is assigned to the methyl group attached to the C3 position.

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale for Experimental Choices:

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid or solid sample due to its simplicity and the minimal sample preparation required. A small drop of the sample is placed directly onto the ATR crystal (often diamond), and the spectrum is collected.

Step-by-Step Methodology:

-

Instrument Setup: The FTIR spectrometer with an ATR accessory is powered on and allowed to stabilize.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

-

Sample Application: A small drop of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is placed onto the center of the ATR crystal.

-

Data Acquisition: The sample spectrum is acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data and Interpretation

Table 3: IR Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3428 | Broad | O-H stretch (alcohol) |

| 2971, 2872 | Strong | C-H stretch (alkane) |

| 1692 | Strong | C=O stretch (carbamate) |

| 1478 - 1366 | Medium | C-H bend (alkane) |

| 1251, 1169 | Strong | C-N stretch, C-O stretch |

Data sourced from Macmillan Group, Princeton University. [1] Note: The original source lists additional peaks which may be due to impurities or experimental artifacts. The peaks listed here are the most characteristic for the target molecule.

Interpretation:

-

O-H Stretch (3428 cm⁻¹): The broad absorption at 3428 cm⁻¹ is a definitive indication of the presence of an alcohol O-H group, likely participating in intermolecular hydrogen bonding.

-

C-H Stretch (2971, 2872 cm⁻¹): The strong peaks in this region are characteristic of the stretching vibrations of the sp³ C-H bonds in the piperidine ring and the tert-butyl and methyl groups.

-

C=O Stretch (1692 cm⁻¹): The very strong and sharp absorption at 1692 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the Boc protecting group. This is one of the most reliable diagnostic peaks for this functional group.

-

C-H Bending (1478 - 1366 cm⁻¹): The absorptions in this region correspond to the various C-H bending vibrations (scissoring, rocking, wagging) of the methylene and methyl groups.

-

C-N and C-O Stretches (1251, 1169 cm⁻¹): The strong peaks in the fingerprint region are likely due to the C-N stretching of the carbamate and the C-O stretching of the alcohol and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrometry Data

Table 4: Predicted HRMS Data for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₂₂NO₃]⁺ | 216.1594 |

| [M+Na]⁺ | [C₁₁H₂₁NNaO₃]⁺ | 238.1414 |

Interpretation:

The primary ions expected in the positive ion ESI-MS spectrum would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Observing these ions with high mass accuracy (typically within 5 ppm) in an HRMS experiment would confirm the elemental formula of the compound.

Predicted Fragmentation Pathway

While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer (in-source fragmentation or by tandem MS). The most likely fragmentation pathways for the [M+H]⁺ ion of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate are initiated by the loss of the labile tert-butyl group or isobutylene from the Boc protecting group.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of NMR spectral data is paramount for structural elucidation, purity assessment, and quality control. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data report to offer field-proven insights into the causal relationships between molecular structure and spectral features.

Introduction: The Significance of NMR in Characterizing Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of substituents, such as the hydroxyl and methyl groups at the 3-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates a chiral center and a conformationally complex molecule. NMR spectroscopy is an indispensable tool for unambiguously determining the structure and stereochemistry of such molecules. This guide will dissect the ¹H and ¹³C NMR spectra of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, providing a detailed assignment of each resonance and explaining the underlying principles governing their chemical shifts and coupling patterns.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data Acquisition

The acquisition of reliable NMR data is foundational to accurate spectral interpretation. The following protocol outlines a robust methodology for preparing the sample and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules of this type due to its excellent dissolving power and the convenient chemical shift of the residual solvent peak for referencing.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining high-quality spectra in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (δH = 7.26 ppm for CDCl₃; δC = 77.16 ppm for CDCl₃).[1]

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper T1 relaxation for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Analysis: Decoding the ¹H and ¹³C NMR Spectra

A detailed analysis of the ¹H and ¹³C NMR spectra is presented below. The assignments are based on established chemical shift ranges for similar piperidine derivatives, spin-spin coupling patterns, and the influence of the electron-withdrawing Boc group and the hydroxyl and methyl substituents.

¹H NMR Spectral Data

dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [color="#5F6368"];

} Molecular structure with proton numbering.

Table 1: ¹H NMR Chemical Shift Assignments for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (in CDCl₃)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine H-2, H-6 | 3.8 - 3.2 | m | 4H |

| Piperidine H-4, H-5 | 1.9 - 1.5 | m | 4H |

| C(CH₃)₃ | 1.46 | s | 9H |

| C-CH₃ | 1.25 | s | 3H |

| OH | (variable) | br s | 1H |

Note: The chemical shifts for the piperidine ring protons are presented as ranges due to the complex overlapping multiplets and the conformational flexibility of the ring.

Interpretation:

-

Piperidine Ring Protons (H-2, H-6, H-4, H-5): The protons on the piperidine ring appear as a series of complex and overlapping multiplets between 1.5 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded due to the electron-withdrawing effect of the Boc-protected nitrogen atom, thus appearing at a lower field (3.2 - 3.8 ppm). The remaining ring protons (H-4 and H-5) resonate at a higher field (1.5 - 1.9 ppm). The presence of the substituent at the 3-position further complicates the splitting patterns.

-

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.46 ppm, a characteristic chemical shift for this protecting group.

-

Methyl Protons (C-CH₃): The three protons of the methyl group at the 3-position appear as a singlet around 1.25 ppm. The absence of coupling indicates that there are no adjacent protons.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration and temperature. It typically appears as a broad singlet.

¹³C NMR Spectral Data

dot graph "13C_NMR_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [color="#5F6368"];

} Molecular structure with carbon numbering.

Table 2: ¹³C NMR Chemical Shift Assignments for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (in CDCl₃)

| Carbon Assignment | Chemical Shift (ppm) |

| C =O (Boc) | 154.9 |

| C (CH₃)₃ (Boc) | 79.5 |

| C -3 | 69.0 |

| C -2, C -6 | 45-50 |

| C -4, C -5 | 30-40 |

| C(C H₃)₃ (Boc) | 28.4 |

| C-C H₃ | 27.0 |

Note: The chemical shifts for some of the piperidine ring carbons are presented as ranges due to potential variations based on conformational effects.

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is the most deshielded carbon, appearing at approximately 154.9 ppm.

-

Quaternary Carbon of Boc Group (C(CH₃)₃): The quaternary carbon of the tert-butyl group resonates around 79.5 ppm.

-

Hydroxylated Quaternary Carbon (C-3): The carbon atom bearing the hydroxyl and methyl groups (C-3) is found at approximately 69.0 ppm.

-

Piperidine Ring Carbons (C-2, C-6, C-4, C-5): The carbons of the piperidine ring appear in the range of 30-50 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are typically found in the lower field portion of this range (45-50 ppm).

-

tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group give a signal at around 28.4 ppm.

-

Methyl Carbon (C-CH₃): The methyl carbon at the 3-position resonates at approximately 27.0 ppm.

Conclusion: A Framework for Confident Structural Assignment

This technical guide provides a detailed framework for the interpretation of the ¹H and ¹³C NMR spectra of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. By understanding the principles behind chemical shifts and coupling patterns, researchers can confidently assign the structure of this and related molecules. The provided experimental protocol serves as a template for acquiring high-quality, reproducible NMR data, which is the cornerstone of reliable structural elucidation in the fields of chemical research and drug development.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Physical and chemical properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. This N-Boc-protected piperidine derivative is a valuable building block in medicinal chemistry, offering a stable yet synthetically versatile scaffold. This document details its molecular characteristics, reactivity profile, a validated synthetic protocol, and its strategic application in the design of pharmacologically active agents. The content herein is curated to support researchers in leveraging this compound's unique attributes for the advancement of drug discovery programs.

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS No. 1104083-27-3) is a heterocyclic compound of significant interest in the field of drug discovery. Its structure incorporates a piperidine ring, a common motif in many approved drugs that can enhance pharmacokinetic properties such as solubility and metabolic stability. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled, regioselective reactions, while the tertiary alcohol at the 3-position introduces a key functional handle with inherent metabolic stability.

The tertiary alcohol is particularly noteworthy. Unlike primary and secondary alcohols, it is not susceptible to oxidation to aldehydes, ketones, or carboxylic acids, which are common metabolic pathways that can lead to rapid clearance of a drug candidate. This inherent resistance to metabolic breakdown makes it an attractive feature for chemists aiming to design more robust and durable drug molecules. This guide will provide a detailed examination of the core properties of this valuable synthetic intermediate.

Physicochemical and Molecular Properties

The fundamental properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate are summarized in the table below. These characteristics are foundational for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

| CAS Number | 1104083-27-3 | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1][] |

| Physical State | Solid or viscous liquid or liquid | |

| Storage | Sealed in a dry place at room temperature | [1] |

While specific data for melting point, boiling point, and solubility are not widely published, its common description as a liquid or viscous liquid by commercial suppliers suggests a melting point near or below room temperature[3].

Spectroscopic Profile

A definitive spectroscopic analysis is crucial for the unambiguous identification and quality control of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate. While a complete set of publicly available, experimentally verified spectra for this specific compound is limited, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methyl group at the 3-position would appear as a singlet further downfield. The piperidine ring protons would present as a series of complex multiplets. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the associated methyl carbons near 28 ppm. The carbonyl carbon of the Boc group would be observed in the 154-156 ppm region. The carbons of the piperidine ring and the C3-methyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption around 1690-1670 cm⁻¹ would correspond to the C=O stretching of the carbamate (Boc group). Aliphatic C-H stretching vibrations would be observed in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 215. The fragmentation pattern would likely involve the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu), and subsequent fragmentation of the piperidine ring.

Chemical Reactivity and Synthesis

The chemical behavior of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is primarily governed by two key functional groups: the N-Boc protecting group and the tertiary alcohol.

-

N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. This allows for selective manipulation of other parts of the molecule without affecting the piperidine nitrogen. The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free secondary amine.

-

Tertiary Alcohol: The tertiary hydroxyl group is resistant to oxidation under standard conditions. It can, however, serve as a nucleophile or be converted into a good leaving group for substitution reactions. Dehydration to form an alkene is also a possible reaction under acidic conditions.

Synthesis Protocol: Grignard Addition to 1-Boc-3-piperidone

A common and efficient method for the synthesis of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone, tert-butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone).

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of methylmagnesium bromide in THF (typically 3.0 M, 1.1-1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

Applications in Drug Discovery

The structural features of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Diverse Libraries: The piperidine ring provides a three-dimensional framework that can be further functionalized. After deprotection of the Boc group, the secondary amine can be modified through N-alkylation, N-arylation, amidation, or reductive amination to introduce a wide range of substituents.

-

Modulation of Physicochemical Properties: The tertiary alcohol can be used to fine-tune the polarity and hydrogen bonding capacity of the final molecule, which is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.

Caption: General scheme for the incorporation into a drug scaffold.

Conclusion

tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its key features—a Boc-protected nitrogen for controlled synthesis and a metabolically robust tertiary alcohol—provide a strategic advantage in the design of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthetic method, and its potential applications, serving as a foundational resource for researchers in the field.

References

-

PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. [Link]

Sources

Navigating the Procurement of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the sourcing of high-quality, well-characterized chemical intermediates is a critical step in the journey from discovery to clinical application. One such building block of increasing interest is tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS No. 1104083-27-3). This versatile heterocyclic compound, featuring a tertiary alcohol on a piperidine scaffold, serves as a valuable synthon in the construction of complex molecular architectures with potential therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the commercially available sources of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, delves into the critical aspects of quality control and analytical validation, outlines a common synthetic route, and explores its applications in medicinal chemistry.

I. Commercial Availability and Supplier Landscape

A number of chemical suppliers offer tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, typically for research and development purposes. When selecting a vendor, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and the supplier's ability to scale up production if required for later-stage development.

| Supplier | Product Number | Stated Purity | CAS Number |

| BOC Sciences | - | Custom Synthesis | 1104083-27-3[] |

| Ambeed | - | Not specified | 1104083-27-3[2] |

| Fondchem | - | Not specified | 1104083-27-3[3] |

| Dayang Chem | - | Not specified | 1104083-27-3[4] |

It is important to note that while many suppliers list the compound, it may be synthesized on demand rather than being a stock item. Researchers should always inquire about lead times and the availability of batch-specific data.

II. Quality Control and Analytical Specifications: Ensuring Fitness for Purpose

The quality of a chemical intermediate directly impacts the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). A thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount. While a specific CoA for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is not publicly available, a representative CoA for a similar compound, tert-butyl cis-4-hydroxy-2-methylpiperidine-1-carboxylate, provides insight into the expected quality control parameters[5].

Key Analytical Techniques for Quality Assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate structure.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. For research-grade material, a purity of ≥95% is common, with higher purities available upon request.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Appearance: The compound is typically a solid.[5]

-

Storage Conditions: Generally stored at room temperature.[5]

III. Synthetic Pathway: From Precursor to Product

Understanding the synthetic route to tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is crucial for assessing potential impurities and for in-house synthesis if required. A common and logical approach involves a two-step process starting from 3-hydroxypiperidine.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Step 1: Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone)

This precursor can be synthesized from 3-hydroxypiperidine through a protection and oxidation sequence. A method for synthesizing the related compound 1-BOC-3-piperidone is described in patent CN103304472A, which involves the protection of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) followed by oxidation.[6]

-

Protection of 3-hydroxypiperidine: 3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium carbonate) in a suitable solvent like dichloromethane or a mixture of ethanol and water. The reaction is typically carried out at room temperature.

-

Oxidation of N-Boc-3-hydroxypiperidine: The resulting N-Boc-3-hydroxypiperidine is then oxidized to the corresponding ketone, 1-Boc-3-piperidone, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation, or a Dess-Martin periodinane.

Step 2: Synthesis of tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate via Grignard Reaction

The final step involves the addition of a methyl group to the ketone functionality of 1-Boc-3-piperidone using a Grignard reagent.

-

Preparation of Grignard Reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reaction: The solution of 1-Boc-3-piperidone in an anhydrous solvent is cooled in an ice bath. The freshly prepared methylmagnesium bromide solution is then added dropwise with stirring. The reaction is highly exothermic and should be controlled carefully.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

IV. Applications in Medicinal Chemistry and Drug Discovery

The 3-hydroxy-3-methylpiperidine scaffold is a valuable motif in medicinal chemistry. The presence of a tertiary alcohol provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine for further elaboration.

Piperidine derivatives are integral to a wide range of pharmaceuticals, and the introduction of a 3-hydroxy-3-methyl group can impart desirable pharmacokinetic and pharmacodynamic properties.[7] For instance, the hydroxyl group can improve solubility and the methyl group can introduce steric bulk, potentially influencing binding selectivity and metabolic stability. This scaffold can be found in compounds targeting a variety of receptors and enzymes. For example, derivatives of 3-hydroxypiperidine are used in the synthesis of compounds with analgesic properties.[8]

V. Safety and Handling

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Potential Hazards (based on related compounds):

-

May cause skin and eye irritation.

-

May cause respiratory tract irritation.

It is imperative to consult the supplier-specific SDS upon receipt of the compound for detailed and accurate safety information.

VI. Conclusion

tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable and commercially available building block for drug discovery and development. A careful selection of suppliers, rigorous analytical characterization, and a thorough understanding of its synthesis and handling are essential for its effective utilization in research and development. The versatility of the 3-hydroxy-3-methylpiperidine scaffold ensures its continued importance in the design and synthesis of novel therapeutic agents.

VII. References

-

SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

-

ChemicalRegister. TERT-BUTYL (3S,5R)-3-HYDROXY-5-METHYL-PIPERIDINE-1-CARBOXYLATE (CAS No. 1909294-25-2) Suppliers. [Link]

-

Fondchem. Acrotein ChemBio-Products-Piperidines. [Link]

-

Dayang Chem. 1-Boc-3-methyl-3-hydroxyp..., CasNo.1104083-27-3. [Link]

-

Molbase. 1104083-27-3(tert-butyl 3-hydroxy-3-methyl-piperidine-1-carboxylate). [Link]

-

Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]

-

Science of Synthesis. Product Subclass 10: Alkyl Grignard Reagents. [Link]

-

KISHIDA CHEMICAL CO., LTD. Methyl4-(tert-butoxycarbonylamino)piperidine-1-carboxylate - Safety Data Sheet. [Link]

Sources

- 2. 1104083-27-3 | tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Alcohols | Ambeed.com [ambeed.com]

- 3. Error-文件操作失败 [fondchemical.com]

- 4. 1-Boc-3-methyl-3-hydroxyp..., CasNo.1104083-27-3 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Introduction

tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, incorporating a chiral piperidine scaffold, a tertiary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex pharmaceutical compounds. The stability of this molecule is of paramount importance to ensure its purity, reactivity, and the successful outcome of multi-step synthetic campaigns. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | Typically a solid or oil | General |

| Solubility | Soluble in common organic solvents | General |

Chemical Stability and Potential Degradation Pathways

The stability of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is dictated by the interplay of its three key functional moieties: the Boc-protecting group, the tertiary alcohol, and the piperidine ring. Understanding the inherent reactivity of each is crucial for predicting and preventing degradation.

The Acid-Labile Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of chemical conditions, with the notable exception of acidic environments. The Boc group is stable towards most nucleophiles and bases.[2] However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), through a mechanism involving the formation of a stable tert-butyl cation.[2][3][4]

While generally stable for short durations in dilute acids, such as during reversed-phase HPLC with 0.1% TFA, prolonged exposure or concentration of acidic solutions can lead to significant deprotection.[5] Therefore, maintaining a neutral or basic environment is critical for the long-term stability of the Boc group.[6]

Caption: Acid-catalyzed deprotection of the Boc group.

The Tertiary Alcohol Moiety

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack an α-hydrogen atom.[7][8] This makes the hydroxyl group in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate relatively robust.

However, under strong acidic conditions and/or elevated temperatures, tertiary alcohols can undergo dehydration (elimination of water) to form an alkene.[9] This E1 elimination reaction proceeds through a carbocation intermediate. While this is a potential degradation pathway, it typically requires more forcing conditions than the cleavage of the Boc group.

Caption: Potential acid-catalyzed dehydration of the tertiary alcohol.

The Piperidine Ring

The saturated piperidine ring is a chemically stable heterocycle.[10][11] It is not susceptible to degradation under typical storage and handling conditions. The nitrogen atom within the ring is basic and will be protonated in acidic media, which can enhance the compound's stability in such environments by forming a salt.[10] However, in the presence of strong oxidizing agents, the piperidine ring can be oxidized, potentially leading to N-oxide formation or ring-opening products.[10][12] This is generally not a concern under normal laboratory conditions but should be considered if the compound is exposed to strong oxidants.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, the following storage and handling conditions are recommended, based on guidelines for similar piperidine derivatives.[13]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is often recommended. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly sealed. | Minimizes contact with atmospheric moisture and oxygen, preventing potential hydrolysis and oxidation. |

| Light | Protect from light. | Prevents potential photolytic degradation. |

| pH | Avoid contact with strong acids and strong oxidizing agents. | Prevents acid-catalyzed deprotection of the Boc group and oxidation of the piperidine ring. |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses). | Prevents inhalation and skin contact. |

Methodology for Stability and Purity Assessment

A forced degradation study is a valuable tool to understand the stability of a compound under various stress conditions.[14][15] The following is a general protocol for assessing the stability of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature and 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at 60°C.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples and analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[16]

Caption: Workflow for a forced degradation study.

Conclusion

tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a stable compound under standard laboratory conditions when stored appropriately. The primary stability concern is the acid-lability of the Boc-protecting group. Therefore, exposure to acidic conditions should be minimized. The tertiary alcohol and the piperidine ring are generally robust, although they can degrade under harsh acidic, thermal, or oxidative stress. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—will ensure the long-term purity and integrity of this important synthetic intermediate. Regular purity assessment using techniques like HPLC is recommended, especially for older batches or material that may have been exposed to suboptimal conditions.

References

- 1. tert-Butyl 3-hydroxy-3-methyl-piperidine-1-carboxylate-Molbase [molbase.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistrylovers.com [chemistrylovers.com]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. biosynce.com [biosynce.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Chiral Resolution of tert-Butyl 3-Hydroxy-3-methylpiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth exploration of the methodologies for the chiral resolution of racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, a valuable chiral building block in modern drug discovery. Chiral piperidine scaffolds are prevalent in a vast number of pharmaceuticals, influencing their efficacy, selectivity, and safety profiles.[1][2][3] The stereocenter at the C3 position of this particular piperidine derivative makes it a critical synthon for accessing novel chemical entities with therapeutic potential.[1][2] This document details two primary, field-proven strategies for obtaining the enantiomerically pure forms of this compound: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. A comparative analysis of these techniques is presented, supported by detailed experimental protocols, mechanistic insights, and methods for analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a wide array of FDA-approved drugs and clinical candidates.[3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. When a stereocenter is introduced, as in tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological properties.[1] Consequently, access to enantiomerically pure forms of such building blocks is not merely an academic exercise but a regulatory and scientific necessity in drug development.

The title compound, featuring a tertiary alcohol, presents a unique challenge for stereoselective synthesis and resolution. This guide focuses on post-synthesis resolution of the racemic mixture, which often represents a pragmatic and economically viable approach for obtaining the desired single enantiomer.[5][6] We will dissect the theoretical underpinnings and practical execution of the most effective resolution strategies.

Foundational Strategy: Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a cornerstone of industrial chiral separations due to its scalability and cost-effectiveness. The principle hinges on converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[6] These resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]

The Causality Behind Experimental Design

The target molecule, tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, is a tertiary alcohol and lacks an acidic or basic functional group suitable for direct salt formation. Therefore, a critical preliminary step is required: derivatization to introduce a carboxylic acid handle. This is typically achieved by converting the alcohol into a half-ester of a dicarboxylic acid, such as phthalic or succinic acid.[7][8] This strategic modification enables the subsequent reaction with a chiral base to form diastereomeric salts.

The choice of resolving agent is paramount and often requires empirical screening. Naturally occurring alkaloids and their derivatives, such as (-)-brucine, (+)-cinchonine, and (-)-ephedrine, are common choices for resolving racemic acids due to their rigid structures, which facilitate differential packing in a crystal lattice.[7]

Workflow for Diastereomeric Salt Resolution

The overall process can be visualized as a multi-step workflow, from derivatization to the isolation of the pure enantiomer.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Detailed Experimental Protocol

Step 1: Synthesis of the Racemic Phthalate Half-Ester

-

To a solution of racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq.) in pyridine (5 vol.), add phthalic anhydride (1.1 eq.).

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold 2 M hydrochloric acid (10 vol.).

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol.).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic half-ester.

Step 2: Fractional Crystallization of Diastereomeric Salts

-

Dissolve the crude racemic half-ester (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetone; requires screening).

-

In a separate flask, dissolve the chiral resolving agent, for example, (-)-brucine (0.5 eq.), in the same solvent with gentle heating.

-

Add the resolving agent solution to the half-ester solution. A precipitate may form immediately or upon cooling.

-

Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Collect the crystalline solid (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the salt (as diastereomeric excess, d.e.) should be determined at this stage by chiral HPLC after liberating a small sample. Repeat recrystallization from a suitable solvent until constant optical rotation or d.e. is achieved.

Step 3: Liberation of the Enantiopure Alcohol

-

Suspend the purified diastereomeric salt in water and add 2 M hydrochloric acid until the pH is ~1-2.

-

Extract the liberated enantiopure half-ester with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate to yield the enantiopure half-ester.

-

Hydrolyze the half-ester by dissolving it in a mixture of methanol and 2 M sodium hydroxide solution and stirring at 50 °C for 4-6 hours.

-

Neutralize the mixture and extract the final product, the enantiopure tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate, with a suitable organic solvent.

Data Presentation and Comparison

The success of classical resolution is highly dependent on the choice of resolving agent and solvent system. The following table presents hypothetical but realistic data from a screening experiment.

| Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) |

| (-)-Brucine | Methanol | 35 | 85 |

| (+)-Cinchonine | Ethanol | 42 | 78 |

| (-)-Ephedrine | Acetone | 38 | 92 |

| (R)-(+)-α-Methylbenzylamine | Isopropanol | 45 | 65 |

Note: Yield is calculated based on a theoretical maximum of 50%. Diastereomeric excess is determined by chiral HPLC analysis of the liberated acid.

Advanced Strategy: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers an elegant and highly selective alternative to classical methods.[9] This technique utilizes the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5][10] For alcohols, this often involves enzyme-catalyzed acylation or deacylation.[11][12]

Mechanistic Rationale: The Lock-and-Key Principle

The active site of an enzyme is a chiral environment. When the racemic alcohol is presented to a lipase, one enantiomer will fit more effectively into the active site (the "lock-and-key" model), leading to a significantly faster rate of acylation for that enantiomer.[10] This rate difference allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol). A key advantage of EKR is that it operates under mild conditions, minimizing the risk of racemization or side reactions.

Candida antarctica lipase B (CAL-B) is a widely used and robust enzyme for the resolution of a variety of chiral alcohols and is an excellent starting point for this substrate.[11]

Workflow for Enzymatic Kinetic Resolution

The EKR process is generally more streamlined than diastereomeric salt formation, often involving a single key transformation followed by a simple separation.

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Detailed Experimental Protocol

-

To a solution of racemic tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 eq.) in a suitable organic solvent (e.g., toluene, MTBE), add an acyl donor. Vinyl acetate (2.0-3.0 eq.) is an excellent choice as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

-

Add the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B) to the mixture (typically 10-20% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress carefully by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining starting material and the formed ester.

-

Stop the reaction at, or near, 50% conversion to maximize the e.e. of both components. This is a critical parameter in kinetic resolutions.

-

Filter off the enzyme (which can often be washed and reused).

-

Concentrate the filtrate and separate the unreacted alcohol from the newly formed ester using standard column chromatography on silica gel.

-

If the acetylated enantiomer is the desired product, it can be easily hydrolyzed back to the alcohol using mild basic conditions (e.g., potassium carbonate in methanol).

Data Presentation and Comparison

The choice of enzyme and reaction conditions can significantly impact the efficiency and selectivity of the resolution.

| Enzyme | Acyl Donor | Solvent | Time (h) for ~50% Conv. | e.e. of Alcohol (%) | e.e. of Ester (%) |

| Novozym 435 (CAL-B) | Vinyl Acetate | Toluene | 24 | >99 | 98 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | MTBE | 36 | 95 | 92 |

| Pig Liver Esterase (PLE) | Ethyl Acetate | Hexane | 48 | 88 | 85 |

Note: Enantiomeric excess (e.e.) is determined by chiral HPLC. The enantioselectivity factor (E) can be calculated from these values and is a key measure of the enzyme's effectiveness.

Analytical Validation: The Role of Chiral HPLC

Regardless of the resolution method chosen, accurate and reliable analytical techniques are essential to quantify the success of the separation. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[13][14]

Method Development Essentials:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, are extremely versatile and effective for a wide range of compounds.[15][16] A screening of columns like Chiralpak IA, IB, and IC is a prudent first step.

-

Mobile Phase: For this Boc-protected piperidine derivative, normal phase (e.g., hexane/isopropanol or hexane/ethanol) or polar organic mode (e.g., methanol or acetonitrile with additives) are typically effective.[14][15]

-

Detection: UV detection is suitable, assuming the molecule has a chromophore. If not, a Refractive Index (RI) detector or coupling to a mass spectrometer (LC-MS) may be necessary.

A robust chiral HPLC method must provide baseline resolution of the two enantiomers (Resolution factor, Rs > 1.5) to ensure accurate quantification.[16]

Conclusion and Recommendations

Both classical diastereomeric salt resolution and enzymatic kinetic resolution are powerful techniques for obtaining the enantiomers of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate.

-

Classical Resolution is often preferred during early development and for large-scale manufacturing due to its low cost and procedural simplicity, despite the sometimes tedious screening process for the right resolving agent and solvent.[17] Its primary drawback is that it is a thermodynamic process, and the maximum yield for the desired enantiomer is 50% unless the unwanted enantiomer is racemized and recycled.[6]

-

Enzymatic Kinetic Resolution provides exceptional selectivity under mild conditions, often yielding products with very high enantiomeric excess.[5][9] While the initial cost of the enzyme may be higher, its reusability can make the process economically competitive. The key challenge is stopping the reaction at precisely 50% conversion to achieve optimal purity for both the substrate and product.

For research and development professionals, a hybrid approach is recommended. An initial screen using both methods can quickly identify the most promising route. For this specific tertiary alcohol, EKR with a robust lipase like CAL-B is predicted to be highly effective and may offer a faster route to high enantiopurity material for initial biological studies. For subsequent scale-up, a well-optimized diastereomeric salt crystallization may prove more economical. The ultimate choice will depend on a project's specific constraints, including scale, timeline, cost, and the required level of enantiopurity.

References

-

Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

-

Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's C. M. College, Kolkata. [Link]

-

Wikipedia. (2023). Chiral resolution. [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

-

Request PDF. (n.d.). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. [Link]

-

Request PDF. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

-

PubMed. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

-

ResearchGate. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

-

Keio University. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. [Link]

-

ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

Request PDF. (n.d.). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. [Link]

-

PubMed. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]

-

ResearchGate. (n.d.). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

-